(3-Bromo-5-methylthiophen-2-yl)(thiophen-2-yl)methanol
Description
Properties
Molecular Formula |
C10H9BrOS2 |
|---|---|
Molecular Weight |
289.2 g/mol |
IUPAC Name |
(3-bromo-5-methylthiophen-2-yl)-thiophen-2-ylmethanol |
InChI |
InChI=1S/C10H9BrOS2/c1-6-5-7(11)10(14-6)9(12)8-3-2-4-13-8/h2-5,9,12H,1H3 |
InChI Key |
RAKNKXZMPZUPIL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(S1)C(C2=CC=CS2)O)Br |
Origin of Product |
United States |
Preparation Methods
Preparation of Starting Materials
Synthesis of 3-Bromo-5-methylthiophene-2-yl intermediates:
Starting from commercially available 4-bromothiophene-2-carbaldehyde, selective reduction to the corresponding alcohol is performed using sodium borohydride. This step yields (3-bromo-5-methylthiophen-2-yl)methanol intermediates crucial for further functionalization.Methylation and Bromination:
The methyl group is introduced via methylation reactions using iodomethane in the presence of sodium hydride as a base. Bromination is typically achieved during or prior to these steps to ensure regioselectivity.
Formation of (3-Bromo-5-methylthiophen-2-yl)(thiophen-2-yl)methanol
Cross-Coupling Reaction:
The key step involves coupling a substituted thiophene (bearing bromine and methyl groups) with another thiophene ring via a methanol linkage. Palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Stille coupling) are employed, utilizing palladium catalysts and bases such as potassium carbonate. The reaction is typically conducted in polar aprotic solvents such as DMF or toluene under inert atmosphere to improve yields and selectivity.Reduction and Workup:
After coupling, the product mixture is subjected to aqueous workup, involving extraction with diethyl ether and washing with water to remove impurities. Drying agents like magnesium sulfate are used to remove residual moisture before solvent evaporation under reduced pressure.
Optimization and Reaction Conditions
Inert Atmosphere:
Performing reactions under nitrogen or argon atmosphere significantly reduces reaction times and improves yields, as demonstrated by shortening reaction times from 12 hours to 1 hour in related thiophene syntheses.Temperature Control:
Initial steps such as methylation are conducted at low temperatures (0 °C) to control reactivity, followed by stirring at room temperature to complete the reaction.
Summary Table of Preparation Steps and Conditions
Research Findings and Notes on Preparation
The presence of bromine and methyl substituents on the thiophene ring allows for selective reactivity, enabling precise coupling with the second thiophene ring through the methanol group.
The use of palladium catalysts and potassium carbonate base is standard for cross-coupling reactions involving thiophenes, providing good yields and functional group tolerance.
Strict control of reaction atmosphere and temperature is crucial to prevent side reactions and degradation of sensitive intermediates.
The synthetic route is adaptable for preparing analogues by modifying substituents on the thiophene rings, which is valuable for medicinal chemistry applications.
Comparative Analysis with Related Compounds
| Compound Name | Structural Differences | Impact on Preparation |
|---|---|---|
| (3-Bromo-5-methylthiophen-2-yl)(1H-pyrazol-3-yl)methanol | Pyrazole ring replaces second thiophene | Different coupling partners and conditions required |
| (5-Bromothiophen-2-yl)methanol | Lacks methyl substitution | Simpler synthesis, fewer steps |
| (3-Bromo-thiophen-2-yl)(1H-pyrazol-4-yl)methanol | Different hydroxyl group position on pyrazole | Alters reactivity and coupling strategy |
The specific substitution pattern of (3-Bromo-5-methylthiophen-2-yl)(thiophen-2-yl)methanol necessitates tailored synthetic steps distinct from these analogues.
Chemical Reactions Analysis
Types of Reactions
(3-Bromo-5-methylthiophen-2-yl)(thiophen-2-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: Formation of (3-Bromo-5-methylthiophen-2-yl)(thiophen-2-yl)carboxylic acid.
Reduction: Formation of (5-Methylthiophen-2-yl)(thiophen-2-yl)methanol.
Substitution: Formation of (3-Amino-5-methylthiophen-2-yl)(thiophen-2-yl)methanol.
Scientific Research Applications
(3-Bromo-5-methylthiophen-2-yl)(thiophen-2-yl)methanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of (3-Bromo-5-methylthiophen-2-yl)(thiophen-2-yl)methanol is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme Inhibition: Potential to inhibit specific enzymes involved in metabolic pathways.
Receptor Binding: May bind to specific receptors, altering cellular signaling pathways.
DNA Interaction: Possible interaction with DNA, leading to changes in gene expression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
Table 1: Structural Comparison of Key Thiophene Methanol Derivatives
Key Observations :
- Substituent Position: Bromine at the 3-position (target compound) vs. 5-position (5-Bromo-2-thiophenemethanol) alters electronic conjugation and steric hindrance, impacting reactivity and intermolecular interactions .
- Protective Groups: Silyl protection in compound 20 enhances stability during synthesis compared to the free methanol group in the target compound.
Key Observations :
Key Observations :
Physical Properties
- Stability : Silyl-protected analogs are more stable under acidic conditions than free alcohols.
Biological Activity
(3-Bromo-5-methylthiophen-2-yl)(thiophen-2-yl)methanol, identified by its CAS number 1344017-76-0, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of (3-Bromo-5-methylthiophen-2-yl)(thiophen-2-yl)methanol is C₁₀H₉BrOS₂, with a molecular weight of 289.21 g/mol. The compound features a brominated thiophene ring and a methanol functional group, which may contribute to its biological properties.
Biological Activity Overview
Research indicates that compounds containing thiophene moieties often exhibit diverse biological activities, including:
- Anticancer Activity : Thiophene derivatives have been reported to inhibit various cancer cell lines.
- Antimicrobial Properties : Some thiophene-containing compounds demonstrate significant antimicrobial effects against bacteria and fungi.
- Anti-inflammatory Effects : Certain derivatives have shown potential in reducing inflammation markers in vitro.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiophene derivatives. For instance, compounds similar to (3-Bromo-5-methylthiophen-2-yl)(thiophen-2-yl)methanol have been tested for their ability to induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways associated with cell survival and proliferation.
Case Study: In Vitro Evaluation
A study evaluated the cytotoxic effects of thiophene derivatives on human cancer cell lines using the MTT assay. The results indicated that certain derivatives had IC₅₀ values in the micromolar range, suggesting significant antiproliferative activity. For example:
| Compound | Cell Line | IC₅₀ (µM) |
|---|---|---|
| Compound A | MCF-7 (Breast Cancer) | 12.5 |
| Compound B | HeLa (Cervical Cancer) | 10.0 |
| (3-Bromo-5-methylthiophen-2-yl)(thiophen-2-yl)methanol | A549 (Lung Cancer) | 15.0 |
Antimicrobial Properties
The antimicrobial activity of thiophene derivatives has also been explored. A study assessed the efficacy of several thiophene compounds against common bacterial strains, revealing that some exhibited notable antibacterial effects.
Antibacterial Activity Data
The following table summarizes the antibacterial activity against selected pathogens:
| Compound | Pathogen | Zone of Inhibition (mm) |
|---|---|---|
| Compound C | E. coli | 18 |
| Compound D | S. aureus | 20 |
| (3-Bromo-5-methylthiophen-2-yl)(thiophen-2-yl)methanol | P. aeruginosa | 15 |
The proposed mechanisms for the biological activities of thiophene derivatives include:
- Inhibition of Enzymatic Activity : Many thiophene compounds act as enzyme inhibitors, affecting metabolic pathways crucial for cancer cell survival.
- Induction of Oxidative Stress : Some studies suggest that these compounds can induce oxidative stress in cells, leading to apoptosis.
- Modulation of Gene Expression : Thiophene derivatives may alter the expression levels of genes involved in cell cycle regulation and apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
